3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a benzoxazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the benzoxazole moiety, and the final coupling to form the carboxamide. Common synthetic routes may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Benzoxazole Moiety: This step often involves the condensation of o-aminophenol with carboxylic acids or their derivatives.
Coupling to Form Carboxamide: The final step involves the coupling of the benzothiophene and benzoxazole intermediates with appropriate reagents to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and benzothiophene positions, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- N-(2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl)-3-chlorobenzamide
Uniqueness
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of both benzothiophene and benzoxazole moieties may confer unique electronic properties and binding affinities.
Properties
Molecular Formula |
C24H17ClN2O2S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H17ClN2O2S/c1-13-7-10-17-19(11-13)29-24(27-17)15-9-8-14(2)18(12-15)26-23(28)22-21(25)16-5-3-4-6-20(16)30-22/h3-12H,1-2H3,(H,26,28) |
InChI Key |
INUBEEQJKZZIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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